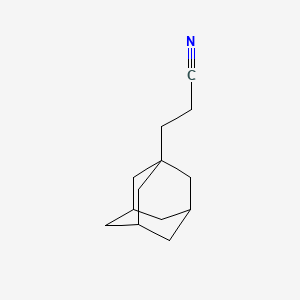

3-(1-Adamantyl)propanenitrile

Description

Historical Trajectory and Evolution of Adamantane (B196018) Chemistry

The history of adamantane chemistry began in 1933 when it was first discovered and isolated from petroleum by S. Landa and V. Machacek. wikipedia.orgworldscientific.com The name "adamantane" was derived from the Greek "adamantinos," meaning related to steel or diamond, reflecting the molecule's structural similarity to a unit of the diamond lattice. wikidoc.orgwikipedia.org This discovery initiated a new field of chemistry focused on polyhedral organic compounds. wikipedia.org

Early research was hampered by the extremely low natural abundance of adamantane, making its isolation impractical for widespread study. rsc.org A significant breakthrough occurred in 1941 when Vladimir Prelog accomplished the first chemical synthesis of adamantane. wikipedia.orgrsc.org However, this multi-stage process was inefficient, with very low yields. wikipedia.org The field experienced a surge of interest after 1957, when Paul von Ragué Schleyer developed a much more convenient synthesis involving a Lewis acid-promoted rearrangement of tetrahydrodicyclopentadiene, which dramatically improved the yield and availability of adamantane. wikidoc.orgscispace.comnih.gov This made adamantane and its derivatives widely accessible for research, fueling studies into their functionalization and application. scispace.com The 1960s saw the emergence of adamantane derivatives in medicinal chemistry, with the discovery of the antiviral properties of amantadine (B194251) (1-aminoadamantane), marking the birth of adamantane-based drug discovery. mdpi.comrsc.orgscispace.com Since then, the adamantane scaffold has been incorporated into numerous molecules for applications in medicinal chemistry, materials science, and nanotechnology. wikipedia.orgrsc.orgrsc.org

Fundamental Principles of Nitrile Functional Group Reactivity in Complex Systems

The nitrile functional group (—C≡N) is a versatile and important moiety in organic synthesis. solubilityofthings.comebsco.com Its structure is characterized by a linear geometry and a triple bond between a carbon and a nitrogen atom, both of which are sp-hybridized. ebsco.comlibretexts.org This triple bond is electron-rich and, due to the higher electronegativity of nitrogen, is strongly polarized, rendering the carbon atom electrophilic. libretexts.orgunizin.orgnih.gov

This inherent electrophilicity allows nitriles to undergo nucleophilic addition reactions, which is a cornerstone of their reactivity. libretexts.orgunizin.org For instance, nitriles can be hydrolyzed under acidic or basic conditions to form amides and subsequently carboxylic acids. ebsco.comlibretexts.org They can also be reduced by reagents like lithium aluminum hydride (LiAlH₄) to yield primary amines. unizin.org The reactivity of a nitrile can be influenced by several factors, including the electronic properties of adjacent groups and steric hindrance around the cyano group. nih.govnumberanalytics.com In complex systems, such as those involving a bulky polycyclic cage like adamantane, the steric environment can significantly impact the accessibility of the nitrile's electrophilic carbon to nucleophiles. Furthermore, nitriles can participate in more advanced transformations, including cycloaddition reactions to form heterocyclic compounds. numberanalytics.comresearchgate.net

Positioning of 3-(1-Adamantyl)propanenitrile within the Adamantane Compound Class for Research

This compound, with the chemical formula C₁₃H₁₉N, is a derivative of adamantane where a propanenitrile group is attached to one of the bridgehead carbons of the adamantane cage. sigmaaldrich.com This positions it as a bifunctional molecule, possessing the lipophilic and rigid adamantane core along with the reactive nitrile terminus. The adamantyl group is known for its steric bulk and chemical stability, often used to provide a robust, three-dimensional anchor. wikidoc.orgmdpi.com

In research, this compound serves as a valuable intermediate for the synthesis of other adamantane derivatives. mdpi.com The nitrile group can be readily converted into other functional groups. For example, hydrolysis can transform it into 3-(1-adamantyl)propanoic acid, while reduction can yield 3-(1-adamantyl)propan-1-amine. mdpi.com A plausible synthetic route to this compound itself involves the reaction of a 1-adamantyl derivative, such as 1-bromoadamantane (B121549), with a suitable nucleophile like acrylonitrile (B1666552). chemsrc.com The combination of the stable, bulky adamantane cage and the versatile nitrile handle makes this compound a useful building block for creating more complex molecules with specific spatial arrangements and functionalities. publish.csiro.au

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 52582-89-5 sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₉N sigmaaldrich.com |

| Molecular Weight | 189.303 g/mol sigmaaldrich.com |

| MDL Number | MFCD01882331 sigmaaldrich.com |

Interdisciplinary Relevance and Academic Significance for Advanced Chemical Synthesis

The adamantane scaffold is of significant interest across multiple scientific disciplines due to its unique properties. rsc.orgpublish.csiro.au Its rigid, cage-like structure and high lipophilicity make it an attractive component in medicinal chemistry and drug design. mdpi.comscispace.com Introducing an adamantyl moiety can enhance the pharmacological properties of a drug, in part by protecting nearby functional groups from metabolic degradation and improving its distribution in the body. mdpi.com Adamantane derivatives have found applications as antiviral agents, in the treatment of neurological disorders, and as antidiabetic drugs. wikipedia.orguni-giessen.demdpi.com

In materials science and nanotechnology, adamantane serves as a molecular building block for the self-assembly of molecular crystals and the creation of novel polymers and nanomaterials. wikipedia.orgrsc.orgpensoft.net The predictable geometry of the adamantane cage allows for the precise positioning of functional groups, which is crucial for designing materials with specific properties. publish.csiro.au The compound this compound, by combining the adamantane framework with a synthetically versatile nitrile group, provides a platform for creating advanced materials and complex molecular architectures. The ability to further elaborate the nitrile function allows chemists to attach this bulky, stable group to a wide array of other structures, facilitating the development of new drug delivery systems, functional polymers, and molecular devices. mdpi.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

3-(1-adamantyl)propanenitrile |

InChI |

InChI=1S/C13H19N/c14-3-1-2-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12H,1-2,4-9H2 |

InChI Key |

OFVQKRSFAJZMKT-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCC#N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 3 1 Adamantyl Propanenitrile

Transformations of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is highly polarized, making the carbon atom electrophilic and susceptible to a range of chemical transformations. libretexts.org

The reduction of the nitrile group to a primary amine is a key transformation, yielding 3-(1-adamantyl)propan-1-amine. This reaction is typically achieved through catalytic hydrogenation. bme.hu Various catalysts and conditions can be employed for this purpose. For instance, hydrogenation can be performed using heterogeneous transition metal catalysts like Raney nickel, palladium, or platinum. bme.huscispace.com The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond, first forming an imine intermediate which is then further reduced to the primary amine. bme.hunih.gov

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are also highly effective for converting nitriles to primary amines. libretexts.orgchemguide.co.ukmasterorganicchemistry.com The reaction is typically carried out in an ether solvent, such as diethyl ether, followed by an acidic workup to yield the final amine product. chemguide.co.uk

Table 1: Selected Methods for the Reduction of Nitriles to Primary Amines

| Reagent/Catalyst | Conditions | Product | Notes |

|---|---|---|---|

| H₂ / Raney Nickel | Mild temperature and pressure, often with ammonia (B1221849) to suppress secondary amine formation | Primary Amine | A common and effective method for industrial-scale synthesis. bme.huscispace.com |

| H₂ / Palladium on Carbon (Pd/C) | Mild conditions (e.g., 30–80 °C, 6 bar H₂), often in a biphasic solvent system with acidic additives | Primary Amine | Can achieve high selectivity for the primary amine. nih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent, followed by aqueous/acidic workup | Primary Amine | A powerful, non-catalytic method suitable for lab-scale synthesis. libretexts.orgchemguide.co.uklibretexts.org |

| H₂ / Rhodium Complexes | Ambient conditions | Primary Amine | Homogeneous catalysts like [RhH(PPri₃)₃] can be used. rsc.org |

The resulting amine, 3-(1-adamantyl)propan-1-amine, can be further converted into its corresponding aminium salts by treatment with an appropriate acid.

The nitrile group can be hydrolyzed to form either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid, results in the formation of 3-(1-adamantyl)propanoic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.orgsavemyexams.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemguide.co.uknumberanalytics.com

Base-Catalyzed Hydrolysis: When heated with an aqueous alkali solution, like sodium hydroxide, the nitrile is converted into the salt of the carboxylic acid (e.g., sodium 3-(1-adamantyl)propanoate) and ammonia gas. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org

Partial hydrolysis of the nitrile to the corresponding amide, 3-(1-adamantyl)propanamide, can sometimes be achieved under controlled conditions, often using acid catalysis. lumenlearning.com The amide is an intermediate in the full hydrolysis to the carboxylic acid. chemguide.co.uk

Table 2: Hydrolysis of 3-(1-Adamantyl)propanenitrile

| Conditions | Initial Product | Final Product (after workup) |

|---|---|---|

| Acidic (e.g., aq. HCl, heat) | 3-(1-Adamantyl)propanoic acid + Ammonium salt | 3-(1-Adamantyl)propanoic acid |

| Alkaline (e.g., aq. NaOH, heat) | Sodium 3-(1-adamantyl)propanoate + Ammonia | 3-(1-Adamantyl)propanoic acid (after acidification) |

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, such as organometallic reagents. libretexts.org A prominent example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the nitrile. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction initially forms an imine anion intermediate. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orgmasterorganicchemistry.com For example, reacting this compound with a Grignard reagent like methylmagnesium bromide, followed by hydrolysis, would produce 1-(1-adamantyl)butan-2-one.

Nitriles are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds. One such reaction is the cyclotrimerization of nitriles to form substituted 1,3,5-triazines. researchgate.net This reaction can be catalyzed by Lewis acids, which activate the nitrile group towards nucleophilic attack by another nitrile molecule. researchgate.net While specific examples involving this compound are not extensively documented in this exact reaction, the general pathway is a known transformation for nitriles.

Furthermore, the adamantyl-substituted nitrile can be incorporated into more complex heterocyclic systems. Research has shown that related adamantyl-containing nitrile derivatives can undergo intramolecular condensation reactions to form fused heterocyclic structures like pyrrolo[1,2-b] Current time information in Bangalore, IN.mdpi.comchemicalbook.comtriazines. researchgate.net These reactions often involve multiple steps where the nitrile group participates in a crucial cyclization step. researchgate.net

Nucleophilic Addition Reactions to the Nitrile Group

Reactivity Profile of the Adamantane (B196018) Cage in Functionalized Systems

The adamantane cage is a rigid, stress-free, and highly lipophilic hydrocarbon structure. researchgate.net Its reactivity is generally focused at the tertiary bridgehead positions (C1, C3, C5, C7), which are more susceptible to electrophilic attack and radical abstraction than the secondary methylene (B1212753) bridge positions. wikipedia.org

The 3-cyanopropyl group attached to the adamantane cage at a bridgehead position influences the cage's reactivity primarily through steric and electronic effects.

Steric Effects: The bulky adamantyl group can sterically hinder reactions at adjacent sites. researchgate.net The three-carbon propane (B168953) spacer, however, positions the reactive nitrile group away from the core of the adamantane cage, minimizing direct steric hindrance on the nitrile's own reactions. Conversely, the adamantyl group itself can influence the stereochemical outcome of reactions occurring along the side chain.

Electronic Effects: The nitrile group is electron-withdrawing. This effect is transmitted through the propane spacer to the adamantane nucleus. While the effect diminishes with distance, it can slightly deactivate the adamantane cage towards electrophilic substitution compared to unsubstituted adamantane. However, reactions typical for adamantane, such as bromination in the presence of a Lewis acid, are still expected to occur at the unsubstituted bridgehead positions. wikipedia.org The stability of a carbocation at the bridgehead position is a key factor in many adamantane reactions, and the remote electron-withdrawing group can have a modest destabilizing effect on such intermediates. nih.gov

Stereochemical Considerations in Reactions involving the Adamantyl Moiety

The adamantyl moiety is a rigid, symmetric, and highly lipophilic tricyclic alkane, often described as a diamondoid. wikipedia.org Its unique structure imposes significant stereochemical and steric effects on the reactivity of adjacent functional groups.

The most prominent feature of the adamantyl group is its bulk. This steric hindrance can direct the approach of reagents, influencing the stereochemical outcome of reactions at nearby centers. Unlike flexible alkyl chains, the adamantane cage is conformationally locked, meaning its steric profile is constant and predictable. wikipedia.org This rigidity can be an advantage in synthesis, as it reduces the number of possible reaction conformations and can lead to higher stereoselectivity.

While unsubstituted adamantane is achiral, it can become a chiral center if the four bridgehead positions are occupied by different substituents. wikipedia.org For a molecule like this compound, the adamantyl group itself is not chiral. However, its presence can have a profound influence on reactions at a chiral center elsewhere in the molecule. In studies of other adamantane derivatives, it has been shown that minor stereoelectronic or conformational changes can significantly impact biological activity and reactivity. nih.gov

The stereochemical alignment of the adamantyl group within a molecule can also affect its metabolic stability and reactivity. For example, in enzymatic reactions, the orientation of the adamantyl group within an enzyme's binding pocket can determine which of its C-H bonds are accessible for oxidation. nih.gov Research on adamantane-substituted piperidones has shown that the bulky adamantyl group tends to occupy a pseudoequatorial position, which can shield nearby axial protons from attack, thereby affecting the molecule's reactivity. rsc.org

Table 2: Stereochemical Influence of the Adamantyl Group

| Property | Description | Implication in Reactions | Reference |

| Steric Bulk | Large, space-filling cage structure. | Directs the trajectory of incoming reagents, can enhance facial selectivity. | rsc.orgresearchgate.net |

| Rigidity | Conformationally locked structure. | Reduces conformational ambiguity, leading to more predictable reaction outcomes. | wikipedia.org |

| Chirality | Can become chiral with four different bridgehead substituents. | The bulky group can influence stereoselectivity at adjacent chiral centers. | wikipedia.org |

| Lipophilicity | High affinity for nonpolar environments. | Influences solubility and interactions with biological macromolecules. nih.govnih.gov |

Elaboration of Molecular Scaffolds from this compound

This compound is a valuable starting point for the construction of more elaborate and diverse molecular scaffolds. The term "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached. mdpi.comcam.ac.uk The adamantyl group itself serves as a rigid, three-dimensional scaffold, while the propanenitrile tail provides a reactive site for building out more complex structures. mdpi.comchemscene.com

The primary strategy for scaffold elaboration from this compound involves the transformation of the nitrile group. As previously discussed, reduction of the nitrile to 3-(adamantan-1-yl)propan-1-amine (B13585514) is a key step. mdpi.com This primary amine can then participate in a wide array of subsequent reactions to build larger and more complex architectures.

For example, the amine can undergo:

Amide bond formation: Reaction with carboxylic acids or acyl chlorides to form amides.

Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates. nih.gov

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

N-Alkylation: Reaction with alkyl halides to introduce further substituents.

These reactions allow for the "coupling" of the adamantyl-containing building block to other molecular fragments, a common strategy in diversity-oriented synthesis. cam.ac.uk The adamantane unit often imparts desirable properties to the final scaffold, such as increased lipophilicity and metabolic stability, which can be advantageous in medicinal chemistry. nih.gov

The synthesis of 1-(3-isoselenocyanatopropyl)adamantane is a clear example of this elaboration. mdpi.com Here, this compound is converted into a more functionalized molecule that can be used in further synthetic steps, for instance, by reacting the isoselenocyanate group with nucleophiles. This demonstrates a linear approach to scaffold elaboration, where the initial molecule is sequentially modified. More complex, branched scaffolds could be envisioned by using multifunctional coupling partners with the derived amine.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a non-destructive means to investigate molecular structure. Different regions of the electromagnetic spectrum provide specific insights into the atomic and molecular features of 3-(1-Adamantyl)propanenitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR confirms the connectivity of the adamantyl cage to the propanenitrile side chain.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The adamantyl group, with its high symmetry, presents a characteristic set of signals. researchgate.net While a specific spectrum for this compound is not detailed in the reviewed literature, data from closely related structures, such as 1-(3-isocyanopropyl)adamantane, allow for a reliable prediction of the spectral features. mdpi.com The adamantyl protons are expected to appear as a series of overlapping multiplets in the upfield region, while the protons of the propyl linker will be more distinct.

The ¹³C NMR spectrum is crucial for confirming the number of unique carbon atoms and their functional types. The spectrum would show four signals for the adamantyl cage, corresponding to the quaternary, methine (CH), and methylene (B1212753) (CH₂) carbons, in addition to three signals for the propyl chain, including the characteristic downfield signal of the nitrile carbon (C≡N).

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted data based on analysis of structurally similar compounds. researchgate.netmdpi.comarkat-usa.org

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Adamantyl Protons | ~1.50 - 2.00 | Complex multiplets corresponding to the 15 protons of the adamantyl cage. |

| -CH₂-CN | ~2.35 | Triplet, coupled to the adjacent methylene group. | |

| Ad-CH₂- | ~1.55 | Triplet, coupled to the adjacent methylene group. | |

| ¹³C NMR | -C≡N | ~119 - 122 | Nitrile carbon, typically appears significantly downfield. |

| Propyl carbons | ~18 - 45 | Signals for the two methylene carbons of the propyl chain. | |

| Adamantyl carbons | ~28 - 42 | Four distinct signals corresponding to the C, CH, and CH₂ groups of the adamantane (B196018) cage. | |

| Adamantyl ipso-carbon | ~32 | The quaternary carbon of the adamantyl group attached to the propyl chain. mdpi.com |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. libretexts.org For this compound, the most diagnostic feature is the nitrile group (C≡N).

In IR spectroscopy, the C≡N triple bond stretch gives rise to a sharp, intense absorption band. utdallas.edu This band is expected in the range of 2240-2260 cm⁻¹. utdallas.edu The intensity is due to the significant change in dipole moment during the stretching vibration. utdallas.edu Additionally, the spectrum would be dominated by strong bands corresponding to the C-H stretching vibrations of the adamantyl and propyl groups, typically appearing just below 3000 cm⁻¹. rsc.org The region between 1300 and 1500 cm⁻¹ would contain C-H bending and scissoring vibrations.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity (IR) |

|---|---|---|

| C-H Stretch (Adamantyl & Propyl) | ~2850 - 2950 | Strong |

| C≡N Stretch (Nitrile) | ~2250 | Medium-Strong, Sharp |

| CH₂ Scissor | ~1450 | Variable |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. When coupled with Gas Chromatography (GC), it also serves as an excellent tool for assessing sample purity. sigmaaldrich.com

The calculated molecular weight of this compound (C₁₃H₁₉N) is 189.303 g/mol . sigmaaldrich.comsigmaaldrich.com In an Electron Ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 189. A hallmark of mass spectra for 1-substituted adamantane derivatives is the highly stable adamantyl cation (C₁₀H₁₅⁺), which results from the cleavage of the bond connecting the substituent to the cage. mdpi.comrsc.org This fragment is expected to be the base peak (the most intense peak) in the spectrum at m/z 135. mdpi.comrsc.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Assignment | Significance |

|---|---|---|

| 189 | [M]⁺ | Molecular Ion |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation; expected base peak. mdpi.comrsc.org |

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is most informative for compounds containing conjugated π-systems or certain heteroatoms with non-bonding electrons. utdallas.edu

This compound is composed of a saturated aliphatic cage (adamantane) and a simple nitrile group. Neither of these components constitutes a significant chromophore in the typical UV/Vis range of 200-800 nm. The electronic transitions for the nitrile group occur at wavelengths below 200 nm, which are generally inaccessible with standard spectrophotometers. utdallas.edu Therefore, a solution of pure this compound is expected to be transparent and show no significant absorbance peaks in a conventional UV/Vis spectrum.

Mass Spectrometry (GC-MS) for Purity and Molecular Weight Determination

X-ray Crystallography for Solid-State Structural Precision

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state sample. cam.ac.ukanton-paar.com By diffracting X-rays off a single, high-quality crystal, one can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, and bond angles with very high precision. anton-paar.com

While the literature mentions the use of X-ray crystallography to confirm the structures of more complex adamantane derivatives, a specific crystal structure for this compound has not been reported. arkat-usa.orgresearchgate.net If such a study were performed, it would provide invaluable information, including:

Unambiguous confirmation of the molecular structure.

Precise metrical parameters , such as the C-C and C-N bond lengths in the propyl chain and the geometry of the adamantane cage.

Definitive conformational information , revealing the torsion angles of the propyl chain and its orientation relative to the adamantyl group in the crystal lattice.

Insight into intermolecular interactions , showing how the molecules pack together in the solid state and identifying any non-covalent forces, such as dipole-dipole interactions involving the nitrile groups.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for both the purification of synthesized compounds and the assessment of their purity.

For this compound, both liquid and gas chromatography are relevant.

Column Chromatography : The synthesis of this compound has been reported to use normal-phase column chromatography for purification. rsc.org In this procedure, a solution of the crude product is passed through a column packed with a polar stationary phase (silica gel), and a non-polar mobile phase (e.g., a mixture of petroleum ether and ethyl acetate) is used to elute the components. rsc.orgwaters.com The less polar compound, this compound, moves through the column more quickly than more polar impurities.

Gas Chromatography (GC) : GC is an excellent method for determining the purity of volatile compounds. A sample is vaporized and passed through a capillary column, and the time it takes to exit the column (retention time) is characteristic of the compound. mdpi.com Coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide a quantitative measure of purity. mdpi.comgoogle.com

Table 4: Chromatographic Methods for this compound

| Technique | Purpose | Typical Phases/Conditions |

|---|---|---|

| Column Chromatography | Purification | Stationary Phase: Silica Gel Mobile Phase: Petroleum ether/ethyl acetate (B1210297) (e.g., 30:1 v/v). rsc.org |

| Gas Chromatography (GC) | Purity Assessment | Column: HP-5MS capillary column or similar. Carrier Gas: Helium or Nitrogen. mdpi.com |

Computational and Theoretical Investigations of 3 1 Adamantyl Propanenitrile

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the molecular structure and conformational preferences of adamantane (B196018) derivatives. epfl.ch For 3-(1-adamantyl)propanenitrile, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

The adamantane cage is a rigid scaffold, but the propanenitrile chain introduces conformational flexibility. Theoretical studies can map the potential energy surface associated with the rotation around the C-C bonds of the ethyl-nitrile linker. These calculations help identify the most stable conformers and the energy barriers between them. For instance, studies on similar adamantane-containing compounds have used DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to investigate conformational effects on crystal packing stabilization. rsc.org

Table 1: Representative Theoretical Parameters for Adamantane Derivatives

This table is illustrative and based on general findings for adamantane derivatives, as specific data for this compound was not found.

| Parameter | Typical Calculated Value Range | Method/Basis Set |

|---|---|---|

| C-C bond length (adamantane) | 1.53 - 1.55 Å | DFT/B3LYP |

| C-H bond length (adamantane) | 1.09 - 1.11 Å | DFT/B3LYP |

| C-C bond length (propanenitrile) | 1.52 - 1.54 Å | DFT/B3LYP |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, theoretical studies can shed light on its reactivity in various chemical transformations.

For example, the nitrile group can undergo nucleophilic attack. DFT calculations can model the reaction pathway of a nucleophile, such as a cysteine residue, attacking the carbon atom of the nitrile group. nih.gov Such studies can determine the activation energy, which correlates with the reaction kinetics. nih.gov It has been shown that for some nitriles, an activation energy approaching or exceeding 20 kcal/mol indicates a very slow reaction. nih.gov

Furthermore, computational studies can explore the mechanisms of reactions involving the adamantyl cage or the propanenitrile linker. For instance, in the context of other adamantane derivatives, DFT has been used to analyze reaction pathways, including those involving multiple protonation steps in superacidic conditions. rsc.org While not directly studying this compound, these methodologies are applicable. The search results also allude to mechanistic studies of iridium-catalyzed C-C bond cleavage in dinitriles, where computational results suggested a process involving C-H activation followed by a retro-Michael type reaction. liverpool.ac.uk

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra. For this compound, DFT and time-dependent DFT (TD-DFT) can be used to predict infrared (IR) frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra. bohrium.commdpi.com

The calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign specific absorption bands to the corresponding molecular vibrations. Similarly, NMR chemical shifts can be calculated and compared to experimental data to confirm the molecular structure. While specific calculated spectroscopic data for this compound is not available in the provided results, the general methodology is well-established for adamantane and nitrile-containing compounds. mdpi.comunibo.it

Table 2: Predicted vs. Experimental Spectroscopic Data for a Hypothetical Adamantane Derivative

This table is for illustrative purposes.

| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |

|---|---|---|

| ν(C≡N) IR frequency | ~2250 cm⁻¹ | ~2245 cm⁻¹ |

| ¹³C NMR chemical shift (C≡N) | ~120 ppm | ~118 ppm |

Analysis of Intermolecular Interactions and Crystal Packing Modes

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular interactions. ias.ac.in Computational methods are crucial for understanding these interactions and predicting crystal structures. For this compound, the bulky adamantyl group and the polar nitrile group will play significant roles in determining the crystal packing.

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal. rsc.orgmdpi.comnih.gov This method can identify and analyze contacts such as hydrogen bonds and other weak interactions that stabilize the crystal structure. rsc.orgmdpi.comnih.gov For adamantane derivatives, C-H···N and C-H···O interactions are often important in the crystal packing. mdpi.com

The CLP-Pixel method can be used to calculate the lattice energy and identify energetically significant molecular dimers, providing insight into the forces holding the crystal together. mdpi.comnih.gov The analysis of crystal packing is essential for understanding the physical properties of the solid state and for the design of new materials with desired properties. ias.ac.in While a crystal structure for this compound is not described in the search results, these computational tools would be the standard approach for its analysis. llnl.gov

Strategic Applications in Contemporary Organic Synthesis

Role as a Versatile Intermediate in the Construction of Complex Organic Molecules

The synthetic utility of 3-(1-Adamantyl)propanenitrile stems from the reactivity of its nitrile group. The nitrile can be transformed into a variety of other functional groups, making the compound a versatile hub for accessing a wide array of more complex adamantane-containing molecules. solubilityofthings.comrsc.org This functional group interconversion allows chemists to strategically introduce the adamantyl moiety into larger, more elaborate structures. solubilityofthings.com

The primary transformations of the nitrile group in this compound include reduction to a primary amine, hydrolysis to a carboxylic acid, and conversion into other nitrogen-containing functionalities. For instance, the reduction of the nitrile yields 3-(adamantan-1-yl)propan-1-amine (B13585514). mdpi.com This amine is a crucial intermediate in its own right, serving as a precursor for the synthesis of compounds like 1-(3-isoselenocyanatopropyl)adamantane, which has been investigated for its potential biological activities. mdpi.com The hydrolysis of the nitrile group, typically under acidic or basic conditions, would produce 3-(1-adamantyl)propanoic acid, opening pathways to amides, esters, and other carboxylic acid derivatives. These transformations underscore the compound's role as a linchpin in accessing diverse molecular architectures.

| Transformation | Resulting Functional Group | Potential Subsequent Products | Reference |

|---|---|---|---|

| Reduction (e.g., with LiAlH₄ or H₂/catalyst) | Primary Amine (-CH₂-NH₂) | Amides, Imines, Isoselenocyanates, Heterocycles | mdpi.com |

| Hydrolysis (Acid or Base Catalyzed) | Carboxylic Acid (-COOH) | Esters, Amides, Acid Chlorides | solubilityofthings.comrsc.org |

| Reaction with Grignard Reagents | Ketone | Tertiary Alcohols, Complex Carbon Skeletons | kvmwai.edu.in |

| Cycloaddition Reactions (e.g., with azides) | Tetrazole Ring | Substituted Tetrazole Heterocycles | rsc.org |

Building Block for Adamantane-Incorporated Polymeric and Supramolecular Materials Research

The bulky and rigid nature of the adamantyl group is highly desirable in materials science for enhancing the thermal and mechanical properties of polymers. wikipedia.org this compound can serve as a precursor to monomers used in the synthesis of adamantane-functionalized polymers. For example, the amine or carboxylic acid derivatives obtained from the nitrile can be further functionalized with polymerizable groups like acrylates or vinyl groups.

In supramolecular chemistry, the adamantyl group is well-known for its ability to act as a guest in host-guest complexes, most notably with cyclodextrins. nih.govmdpi.com The adamantane (B196018) moiety of polymers derived from this compound can form inclusion complexes with cyclodextrins. mdpi.com This interaction is a powerful tool for creating self-assembling systems, hydrogels, and stimuli-responsive materials. For instance, adamantane-functionalized poly(2-oxazoline)s have been shown to form polymer inclusion complexes with β-cyclodextrin (β-CD), which can tune the material's thermoresponsive behavior through molecular recognition. mdpi.com This principle allows for the rational design of "smart" materials whose properties can be controlled by external stimuli.

| Material Type | Role of Adamantyl Group | Example Application | Reference |

|---|---|---|---|

| Functional Polymers | Pendant group to enhance thermal stability and mechanical properties | High-performance plastics, mechanochemiluminescent materials | wikipedia.orgnih.gov |

| Supramolecular Assemblies | Hydrophobic guest for host molecules like cyclodextrins | Drug delivery systems, self-healing hydrogels, molecular sensors | nih.govmdpi.com |

| Polymer Networks | Cross-linking agent via host-guest interactions | Stimuli-responsive gels, materials with tunable properties | mdpi.comnih.gov |

Development of Novel Heterocyclic Systems with Adamantyl Functionality

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. scholaris.ca The nitrile functionality of this compound is a versatile precursor for constructing various heterocyclic rings. The carbon-nitrogen triple bond can participate in cyclization reactions to form rings such as triazines, pyrimidines, and tetrazoles. rsc.orgresearchgate.net

One notable example is the synthesis of substituted pyrrolo[1,2-b] sigmaaldrich.comnih.govCurrent time information in Bangalore, IN.triazine derivatives. researchgate.net Research has shown that adamantyl-containing propanenitriles can undergo intramolecular condensation reactions to form complex, diastereomerically pure heterocyclic systems. researchgate.net Specifically, the reaction of a derivative, 2-(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3(2H)-ylidene)-3-oxo-3-(1-adamantyl)propanenitrile, demonstrates a sterically controlled cyclization that favors condensation at the more hindered carbonyl group to yield 8-cyanopyrrolo[1,2-b] sigmaaldrich.comnih.govCurrent time information in Bangalore, IN.triazine-6-carboxylate derivatives. researchgate.net This highlights how the adamantyl group can direct the stereochemical outcome of complex reactions, enabling the synthesis of unique heterocyclic structures.

| Heterocyclic System | Synthetic Strategy | Key Feature | Reference |

|---|---|---|---|

| Pyrrolo[1,2,b] sigmaaldrich.comnih.govCurrent time information in Bangalore, IN.triazines | Intramolecular Thorpe-Ziegler type cyclization of a triazinylidene-propanenitrile | Adamantyl group directs stereoselective cyclization | researchgate.net |

| Tetrazoles | [3+2] cycloaddition of the nitrile group with an azide (B81097) (e.g., NaN₃) | Incorporates a bioisostere of a carboxylic acid | rsc.org |

| Azaadamantanes | Multi-step synthesis involving intramolecular cyclizations | Nitrogen atoms are incorporated into the adamantane cage itself | scholaris.ca |

Exploration in Catalyst Design and Ligand Synthesis

In the field of catalysis, the steric and electronic properties of ligands bound to a metal center are critical for controlling reactivity and selectivity. sioc-journal.cn The bulky adamantyl group is an attractive substituent for ligands due to the significant steric hindrance it can impose around a catalytic center. This bulk can create a specific coordination environment that influences substrate approach and can enhance the stability and selectivity of the catalyst. rsc.orgsioc-journal.cn

While direct synthesis of ligands from this compound is an area ripe for exploration, its derivatives, particularly the corresponding amine, 3-(1-adamantyl)propan-1-amine, are prime candidates for ligand synthesis. This amine can be used to synthesize Schiff base, phosphine, or N-heterocyclic carbene (NHC) ligands. The propyl spacer between the adamantyl cage and the coordinating atom provides flexibility, allowing the bulky adamantyl group to orient itself effectively to create the desired steric environment. The design of unsymmetrical α-diimine nickel catalysts and copper complexes with salen-type ligands demonstrates the principle of using sterically demanding groups to tune catalytic activity and the properties of the resulting products. rsc.orgsioc-journal.cn The incorporation of a 3-(1-adamantyl)propyl group into such ligand frameworks represents a logical next step in the design of novel, highly selective catalysts.

Future Directions and Emerging Research Avenues

Green Chemistry Approaches in Adamantane (B196018) Nitrile Synthesis

The development of environmentally benign synthetic routes for adamantane derivatives, including nitriles, is a growing area of focus. Traditional methods often rely on harsh reagents and conditions. Green chemistry principles encourage the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes.

One promising avenue is the direct C–H bond functionalization of adamantane. d-nb.info This approach avoids pre-functionalization steps, reducing waste and improving atom economy. For instance, photocatalysis and electrocatalysis are being explored for the direct cyanation of adamantane C–H bonds. d-nb.inforsc.org Electrosynthesis, in particular, offers a mild and efficient way to produce nitriles from primary alcohols and ammonia (B1221849) using catalysts like nickel. rsc.org Another green strategy involves the use of 1,3-dehydroadamantane, a versatile intermediate that allows for low-stage syntheses of adamantane derivatives with high atomic precision. researchgate.net The development of one-pot syntheses of nitriles from carboxylic acids using non-toxic catalysts like indium trichloride (B1173362) also represents a significant step towards more sustainable processes. researchgate.net

Chemo- and Regioselective Functionalization of the Adamantane Core

The adamantane core possesses two types of C-H bonds: tertiary at the bridgehead positions and secondary at the methylene (B1212753) bridges. The selective functionalization of these positions is a significant challenge due to the high bond dissociation energies of adamantane's C-H bonds. acs.org Achieving high chemo- and regioselectivity is crucial for creating complex, orthogonally functionalized adamantane derivatives for specific applications. d-nb.info

Recent advances have demonstrated catalyst-controlled C-H functionalization with remarkable selectivity. acs.orgresearchgate.netchemrxiv.orgacs.org For example, photoredox and hydrogen-atom transfer (HAT) catalysis have been used for the direct and selective alkylation of the strong tertiary C–H bonds of adamantanes. acs.orgchemrxiv.orgacs.orgchemrxiv.org These methods have shown excellent functional group tolerance, allowing for the derivatization of complex adamantane-containing molecules. chemrxiv.orgchemrxiv.org Radical-based functionalization reactions are also a powerful tool for directly converting diamondoid C-H bonds to C-C bonds, introducing diverse functional groups with high regioselectivity. nih.gov The development of methods for 1,2-disubstituted adamantane derivatives, either through C-H functionalization or by constructing the adamantane framework, further expands the toolkit for creating precisely substituted adamantanes. cuni.czmdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. acs.orgnih.govacs.org The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow system is particularly beneficial for managing highly reactive intermediates and exothermic reactions often involved in adamantane chemistry. acs.org

The synthesis of adamantane derivatives, including those with nitrile functionalities, has been successfully demonstrated using flow chemistry. acs.orgnih.govresearchgate.net For example, a machine-assisted flow procedure was used to synthesize a series of adamantane derivatives, showcasing the efficiency of this technology. acs.orgnih.govresearchgate.net Flow chemistry has also been employed for the safe and scalable synthesis of 2-aminoadamantane-2-carboxylic acid, a related adamantane derivative, by simplifying the handling of hazardous reagents. acs.org The integration of flow chemistry with automated synthesis platforms can further accelerate the discovery and optimization of novel adamantane-based compounds by enabling high-throughput screening of reaction conditions and building blocks.

Advanced Computational Design for Predictive Synthesis and Reactivity

Computational chemistry plays an increasingly vital role in modern chemical research, offering powerful tools for predicting molecular properties and reaction outcomes. nih.govnih.gov For adamantane derivatives like 3-(1-adamantyl)propanenitrile, computational methods such as Density Functional Theory (DFT) can provide valuable insights into their electronic structure, stability, and reactivity. nih.govplos.orgpnas.orgtandfonline.commdpi.com

DFT studies have been used to investigate the structural and electronic properties of adamantane and its derivatives, including the effects of substituents on the adamantane cage. pnas.orgmdpi.com These calculations can help in understanding the regioselectivity of functionalization reactions by analyzing the stability of reaction intermediates and transition states. plos.org Computational docking and molecular dynamics simulations can be used to predict the binding affinity of adamantane derivatives to biological targets, guiding the design of new therapeutic agents. nih.govtandfonline.comksu.edu.sa Furthermore, computational approaches are being used to design novel adamantane-based materials with specific electronic and optical properties, such as hole transport materials for perovskite solar cells. rsc.orgresearchgate.net

Exploration in Novel Materials and Host-Guest Chemistry Beyond Traditional Applications

The rigid, lipophilic, and three-dimensional nature of the adamantane scaffold makes it an attractive building block for the construction of novel materials and for applications in host-guest chemistry. nih.govacs.orgooc.co.jpacs.org The unique properties of adamantane derivatives are being harnessed to create materials with tailored characteristics. ooc.co.jpacs.org

Novel Materials: Adamantane-containing polymers and cross-linkers have been developed that exhibit low water absorption and low dielectric constants, making them suitable for electronic applications. ooc.co.jp The incorporation of adamantane units into organic materials can lead to the formation of stable glasses with interesting optical properties. acs.org Furthermore, adamantane derivatives are being investigated as components of hole transport materials in perovskite solar cells and as scaffolds for high-energy materials. nih.govrsc.orgresearchgate.net The polymerization of adamantane units can lead to amorphous networks with unique structural properties. rsc.org

Host-Guest Chemistry: Adamantane is a classic guest molecule in supramolecular chemistry, forming stable inclusion complexes with various hosts, most notably cyclodextrins and cucurbit[n]urils. nih.govacs.orgmdpi.comrsc.orgsnmjournals.orgnih.govtandfonline.com This strong and predictable binding has been exploited in numerous applications, including drug delivery, sensing, and the construction of self-assembling systems. nih.govacs.orgrsc.orgsnmjournals.orgnih.gov The nitrile group in this compound could serve as an additional interaction site or be further functionalized to modulate the binding properties of the adamantane core within a host-guest complex. The formation of these supramolecular assemblies can improve the solubility and bioavailability of adamantane derivatives. acs.org

Q & A

Q. What are the recommended safety protocols when handling 3-(1-Adamantyl)propanenitrile in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves (inspected for integrity before use), chemical-resistant lab coats, and safety goggles. Avoid skin contact by employing proper glove removal techniques .

- Respiratory Protection: Use fume hoods for volatile reactions; if aerosol generation is possible, employ NIOSH-approved respirators with organic vapor cartridges .

- Waste Management: Segregate waste in labeled, chemically compatible containers. Collaborate with certified waste disposal services to prevent environmental contamination .

- Emergency Measures: In case of spills, use inert absorbents (e.g., vermiculite) and avoid water jets to prevent splashing. Consult Safety Data Sheets (SDS) for specific first-aid measures .

Q. What are the established synthetic routes for this compound, and what are their respective yield optimization challenges?

Methodological Answer:

- Route 1: Adamantane alkylation via Friedel-Crafts reaction using acrylonitrile derivatives. Challenges include controlling regioselectivity due to adamantane’s rigid structure .

- Route 2: Nucleophilic substitution of 1-adamantyl halides with cyanoethyl Grignard reagents. Low yields (40–60%) are common due to steric hindrance; optimizing solvent polarity (e.g., THF vs. DMF) and temperature (0–25°C) improves efficiency .

- Characterization: Confirm purity via GC-MS (>97%) and monitor byproducts (e.g., adamantanol derivatives) using HPLC with a C18 column .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to determine decomposition thresholds (>200°C typical for adamantyl nitriles) .

- Solubility Profile: Test solubility in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy (λ = 220–250 nm for nitrile absorption) .

- Crystallography: Grow single crystals via slow evaporation in acetonitrile/ethyl acetate mixtures. Analyze X-ray diffraction data to resolve adamantyl ring conformation and nitrile orientation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in radical polymerization or photochemical applications?

Methodological Answer:

- Radical Stability: The adamantyl group stabilizes radicals via steric shielding and hyperconjugation. Use ESR spectroscopy to detect persistent radical intermediates in polymerization initiators .

- Photochemical Pathways: Irradiate at 254 nm and monitor nitrile-to-carbonyl photoisomerization using FT-IR (C≡N peak at ~2250 cm⁻¹ vs. C=O at ~1700 cm⁻¹). Compare quantum yields in degassed vs. aerated conditions .

- Computational Modeling: Employ DFT (B3LYP/6-31G*) to calculate HOMO-LUMO gaps and predict electron-withdrawing effects of the nitrile group .

Q. How can computational chemistry methods be applied to predict the reactivity of this compound in novel reaction systems?

Methodological Answer:

- Transition State Analysis: Use Gaussian or ORCA software to model SN2 pathways for adamantyl halide substitutions. Compare activation energies with/without nitrile participation .

- Solvent Effects: Conduct COSMO-RS simulations to predict solvation-free energies in ionic liquids vs. aprotic solvents, guiding solvent selection for catalytic reactions .

- Docking Studies: If exploring biological activity, dock the molecule into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina to assess metabolic stability .

Q. What strategies are effective in resolving contradictory NMR data observed during the characterization of adamantyl-containing nitriles?

Methodological Answer:

- Signal Assignment Challenges: Adamantyl protons (δ 1.6–2.1 ppm) often overlap with aliphatic chains. Use 2D NMR (HSQC, HMBC) to distinguish adjacent carbons and confirm nitrile connectivity (δ ~120 ppm for C≡N) .

- Dynamic Effects: Variable-temperature NMR (e.g., 25°C to −40°C) can resolve broadening caused by hindered adamantyl rotation .

- Cross-Validation: Compare with IR (C≡N stretch) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ = 216.1492 for C₁₃H₁₇N) .

Q. How can researchers optimize catalytic systems for C–C bond formation using this compound as a precursor?

Methodological Answer:

- Catalyst Screening: Test palladium (e.g., Pd(OAc)₂) vs. nickel catalysts in Kumada couplings. Monitor yields with GC-FID and assess ligand effects (e.g., PPh₃ vs. Xantphos) .

- Reaction Monitoring: Use in-situ FT-IR to track nitrile consumption and intermediate formation. Optimize temperature (80–120°C) and solvent (toluene vs. DMF) for turnover frequency .

- Scale-Up Challenges: Address adamantyl-induced catalyst poisoning by adding stoichiometric Zn dust or switching to flow chemistry setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.